N-(4-Tert-butyl-2-cyclopropoxyphenyl)methanesulfonamide
Description
N-(4-Tert-butyl-2-cyclopropoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C14H21NO3S and a molecular weight of 283.39 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C14H21NO3S |
|---|---|
Molecular Weight |
283.39 g/mol |
IUPAC Name |
N-(4-tert-butyl-2-cyclopropyloxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C14H21NO3S/c1-14(2,3)10-5-8-12(15-19(4,16)17)13(9-10)18-11-6-7-11/h5,8-9,11,15H,6-7H2,1-4H3 |
InChI Key |
HHIWWMYZQZCPKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Tert-butyl-2-cyclopropoxyphenyl)methanesulfonamide typically involves the reaction of 4-tert-butyl-2-cyclopropoxyphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-Tert-butyl-2-cyclopropoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(4-Tert-butyl-2-cyclopropoxyphenyl)methanesulfonamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Tert-butyl-2-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action are often related to its ability to form stable complexes with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Tert-butylphenyl)methanesulfonamide
- N-(4-Cyclopropoxyphenyl)methanesulfonamide
- N-(4-Tert-butyl-2-methoxyphenyl)methanesulfonamide
Uniqueness
N-(4-Tert-butyl-2-cyclopropoxyphenyl)methanesulfonamide is unique due to the presence of both tert-butyl and cyclopropoxy groups, which confer distinct steric and electronic properties. These properties make it a valuable compound in research and industrial applications, as it can interact with a wide range of molecular targets and undergo various chemical transformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
